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Compound of Interest

Compound Name: Indium

Cat. No.: B141171

Technical Support Center: Indium Evaporation for
Bump Deposition

This guide provides troubleshooting advice and answers to frequently asked questions to help
minimize spit defects during the thermal evaporation of indium for bump deposition
applications.

Frequently Asked Questions (FAQs)

Q1: What is a "spit" defect in the context of indium evaporation?

Al: "Spit" refers to the ejection of larger, macroscopic particles or droplets of the source
material (indium) from the crucible during the thermal evaporation process.[1][2] Instead of a
smooth, atomic-level evaporation, these larger particles travel to the substrate and become
embedded in the thin film.[1][2] This phenomenon is a significant cause of defects in thin-film
deposition.

Q2: Why are spit defects particularly problematic for indium bump deposition?
A2: Spit defects are especially detrimental in indium bump deposition for several reasons:

o Uniformity Disruption: They disrupt the thickness uniformity of the deposited film, which is
critical for reliable device performance.[1]
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 Yield Reduction: In bump arrays, spit particles can be larger than the vias (the small trenches
for bump formation), blocking them entirely or causing low bump height.[1][2]

o Component Scrap: Since bump deposition is often one of the final steps in manufacturing,
spit-related defects can lead to the scrapping of nearly completed, high-value components,
negatively impacting ROI.[1][2]

Q3: What are the primary causes of spitting during thermal evaporation?

A3: Spitting is generally caused by the violent boiling of the source material. Key factors
include:

o Trapped Gases: Gaseous impurities within the indium source material can expand rapidly
upon heating, causing explosive ejection of molten material.

» Surface Oxides: Indium readily forms a native oxide layer. This oxide layer has a much
higher melting point than pure indium and can create a "skin" on the molten pool. Pressure
can build up beneath this skin until it ruptures, ejecting molten indium.

o Temperature Instability: Non-uniform heating or too rapid a temperature ramp can create
localized superheating and violent boiling.[3]

o High Deposition Rates: Increasing the power to achieve a faster deposition rate can lead to
more uncontrolled ejection of particles from the source.[1][2]

Q4: Can crucible selection affect the rate of spit defects?

A4: Yes, the choice of crucible is important. For indium, an aluminum oxide (Al20s3) crucible is
commonly recommended, often used within a tungsten basket heater.[4][5] Using a crucible
material that is chemically incompatible can lead to reactions and outgassing. Furthermore,
overfilling the crucible can cause material to spill and create thermal instability, contributing to
spitting.[5]

Troubleshooting Guide

Q5: I am observing a high number of spit defects on my substrate. What is the first thing |
should check?
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A5: The first step is to review your deposition rate. A deposition rate that is too high is a very
common cause of spitting.[1][2] There is a direct trade-off between process efficiency and film
quality; slowing the deposition rate is a primary method for reducing or eliminating spit defects.

[11[2]
Q6: I've lowered my deposition rate, but | still see defects. What's the next step?
AG6: If lowering the deposition rate is insufficient, investigate the following process parameters:

e Source Material & Purity: Ensure you are using high-purity indium. Lower-purity materials
can contain more trapped gases and impurities that lead to spitting.

e Crucible Fill Level: Avoid overfilling the crucible. Afill level of 67-75% is often recommended
to prevent spillovers that can cause electrical shorts or thermal instability.[5]

o Temperature Ramp-Up: Implement a "soak" or "pre-heat" step in your recipe. This involves
slowly ramping the temperature to just below indium's melting point (157°C)[5] and holding it
there. This allows trapped gases to escape gently before full evaporation power is applied.

o Chamber Pressure: Ensure you are reaching a sufficiently low base pressure (e.g., <10~>
mbar) before deposition.[6] A poor vacuum can indicate the presence of residual gases like
water vapor, which can react with the molten indium.

Q7: Could the physical setup of my evaporation system be a factor?

A7: Absolutely. The geometry of the deposition system plays a crucial role.

o Throw Distance: This is the distance between the evaporation source and the substrate. A
longer throw distance can help ensure a more perpendicular, collimated flux of indium vapor
reaches the substrate, which is beneficial for filling high-aspect-ratio vias and can reduce the
impact of off-axis particle ejection.[7]

» Shielding: Ensure the chamber shielding is clean and properly installed.[2] Flaking from
contaminated or poorly maintained shields can be another source of particulate defects.

Q8: My indium bumps have a poor crystalline structure or dendritic growth. Is this related to
spitting?
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A8: While not the same as spitting, the conditions that cause poor crystal structure can be
related. Dendritic or "cauliflower-like" growth is often influenced by substrate temperature.[7]
For indium, which has a low melting point, the substrate often needs to be cooled (sometimes
cryogenically) to achieve the desired crystalline quality and bump shape.[8][9] Proper
temperature control is essential for managing both film growth dynamics and preventing the
violent boiling that can lead to spitting.[9]

Data Presentation: Process Parameters

The following tables summarize key parameters for minimizing defects during indium

evaporation.

Table 1. Recommended Process Parameters for Indium Evaporation

Parameter

Recommended Value /
Condition

Rationale for Minimizing
Spits

Crucible Material

Aluminum Oxide (Al203)[4][5]

Chemically compatible,
prevents reactions with molten

indium.

Heater

Tungsten (W) Basket[4][5]

Provides stable and uniform

heating.

Base Pressure

<1x10-> Torr

Minimizes interaction with
background gases like oxygen

and water.

Substrate Temp.

Cooled (often cryogenic)[8][9]

Improves crystalline quality
and prevents unwanted film

morphology.

Crucible Fill Level

67-75% of volume[5]

Prevents spill-over and

associated thermal instability.

Throw Distance

> 1 meter (for high-density
arrays)[7]

Improves flux directionality and

uniformity.

Table 2: Qualitative Effect of Deposition Rate on Defect Density
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Recommended Use

Deposition Rate Spit Defect Density  Throughput .
ase

Not recommended for
) ) ) high-precision
High High High o ]
applications like bump

deposition.

A balance may be
Moderate Moderate Moderate found, but requires

careful optimization.

Recommended for

high-quality, defect-
Low Low / None[1][2] Low o

free indium bump

arrays.

Experimental Protocols

Protocol: Indium Evaporation for Defect-Free Bump Deposition

This protocol outlines a standard procedure for thermal evaporation of indium with steps
designed to minimize spit defects.

e Crucible and Material Preparation:

1. Always handle crucibles and source materials with clean gloves or forceps to prevent
contamination.[4][5]

2. Use a new or thoroughly cleaned aluminum oxide (Al203) crucible.

3. Load high-purity indium source material (e.g., pellets or shot) into the crucible, ensuring
the fill level does not exceed 75% of the crucible's volume.[5]

e System Pump-Down:

1. Load the crucible into the thermal evaporation source holder and place the prepared
substrates in the substrate holder.
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2. Pump the chamber down to a base pressure of at least 1 x 10° Torr. A lower base
pressure is always better.

Source Material Pre-Heat (Soak Step):

1. Slowly ramp the power to the source heater until the indium material begins to melt
(melting point ~157°C).[5]

2. Visually confirm the indium is fully molten.

3. Hold at this low power for 5-10 minutes. This critical "soak" step allows dissolved gases to
escape from the molten indium before significant evaporation begins, preventing violent
outgassing.

Deposition:

1. Slowly increase the power from the soak step until the desired deposition rate is achieved
on the quartz crystal monitor.

2. For bump deposition, a low and stable rate (e.g., 1-5 A/s) is recommended to prevent
spitting.[1]

3. Maintain substrate cooling throughout the deposition process to ensure good film quality.

[81[9]
4. Open the shutter to begin deposition onto the substrates.

5. Monitor the deposition rate and power closely, making minor adjustments as needed to
maintain stability.

Shutdown:
1. Close the shutter once the desired film thickness is reached.
2. Slowly ramp down the power to the source heater to zero.

3. Allow the system and substrates to cool completely before venting the chamber to
atmospheric pressure.
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Mandatory Visualization
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Click to download full resolution via product page
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Caption: Troubleshooting workflow for diagnosing and mitigating spit defects.
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Caption: Root causes and their relationship to the formation of spit defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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evaporation-for-bump-deposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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